molecular formula C13H9BrN2O2S2 B3051691 (Z)-5-(5-Bromo-2-oxoindolin-3-ylidene)-3-ethyl-2-thioxothiazolidin-4-one CAS No. 354560-89-7

(Z)-5-(5-Bromo-2-oxoindolin-3-ylidene)-3-ethyl-2-thioxothiazolidin-4-one

Cat. No.: B3051691
CAS No.: 354560-89-7
M. Wt: 369.3 g/mol
InChI Key: HAKRALNVDLSYIR-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolidinone family, characterized by a 2-thioxothiazolidin-4-one core fused with a 5-bromo-2-oxoindolin-3-ylidene moiety. The (Z)-configuration at the exocyclic double bond and the presence of a bromine atom at the 5-position of the indole ring are critical structural features. These elements influence electronic properties, solubility, and biological activity. The ethyl group at the 3-position of the thiazolidinone ring modulates steric and hydrophobic interactions, making it a candidate for antimicrobial and anticancer applications .

Properties

IUPAC Name

5-bromo-3-(3-ethyl-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O2S2/c1-2-16-12(18)10(20-13(16)19)9-7-5-6(14)3-4-8(7)15-11(9)17/h3-5,18H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKRALNVDLSYIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(SC1=S)C2=C3C=C(C=CC3=NC2=O)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60425351
Record name AGN-PC-0LR2JW
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354560-89-7
Record name AGN-PC-0LR2JW
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(Z)-5-(5-Bromo-2-oxoindolin-3-ylidene)-3-ethyl-2-thioxothiazolidin-4-one, a compound belonging to the thiazolidinone class, has garnered attention due to its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound based on available literature and research findings.

Structural Overview

The molecular formula of this compound is C17H17BrN2O2S2C_{17}H_{17}BrN_{2}O_{2}S_{2}. Its structure comprises a thiazolidinone ring fused with an indole moiety, which is essential for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazolidinones. For instance, compounds with similar structural features have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cancer cell proliferation. A study on thiazolidinone derivatives demonstrated their ability to inhibit tumor growth in vivo, suggesting that this compound may exhibit similar properties .

Antimicrobial Properties

Thiazolidinones are also recognized for their antimicrobial activities. Research indicates that derivatives of this compound can exhibit both antibacterial and antifungal effects. The presence of the thioxo group is believed to enhance these activities by disrupting microbial cell membranes or interfering with metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolidinones has been documented in various studies. Compounds within this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which plays a pivotal role in inflammation . This suggests that this compound could be explored further as an anti-inflammatory agent.

Case Studies

  • Anticancer Study : A derivative structurally similar to this compound was tested against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity .
  • Antimicrobial Screening : In a comparative study, several thiazolidinone derivatives were screened against Staphylococcus aureus and Candida albicans. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens, indicating moderate antibacterial and antifungal activity .

Data Tables

Biological Activity IC50/ MIC Reference
Anticancer (breast cancer)10 µM
Antibacterial (Staphylococcus aureus)32 µg/mL
Antifungal (Candida albicans)32 µg/mL

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Indole and Thiazolidinone Rings

Halogen Substitution (Bromo vs. Chloro)
  • Chloro Analog: A structurally similar compound, 5-[(Z)-5-chloro-2-oxoindolin-3-ylidene]-3-{(E)-[(4-hydroxyphenyl)imino]methyl}-2-thioxothiazolidin-4-one (), exhibits a lower molecular weight (due to Cl vs. Br) and altered hydrogen bonding via the iminomethyl group.
Alkyl Chain Variations
  • Ethyl vs. Isopropyl/Propyl :
    • The target compound’s 3-ethyl group balances steric bulk and hydrophobicity.
    • In contrast, (Z)-5-(5-bromo-2-oxo-1-propylindol-3-ylidene)-3-isopropyl-2-thioxothiazolidin-4-one () features bulkier isopropyl and propyl groups, likely reducing solubility but enhancing lipophilicity for membrane penetration .
    • 3-Allyl and 3-butyl analogs () show further increased steric hindrance, which may impact binding affinity in biological targets .
Functional Group Modifications
  • Thioxo vs. Imino: Replacement of the 2-thioxo group with 2-imino (e.g., compound 9 in ) alters hydrogen-bonding capacity. The imino group in (Z)-5-[(5-bromo-1H-indol-3-yl)methylene]-3-ethyl-2-imino-1-methylimidazolidin-4-one facilitates stronger hydrogen bonds, reflected in its higher melting point (305–307°C) compared to thioxo analogs .

Physicochemical Properties

  • Melting Points :
    • Ethyl-substituted compounds (e.g., compound 9 in ) exhibit higher melting points (305–307°C) than methyl or propyl analogs, likely due to tighter crystal packing .
    • Methoxy-substituted benzylidenes () have lower melting points (234–254°C), attributed to reduced symmetry and weaker intermolecular forces .
  • Spectroscopic Data: IR spectra for compound 9 () show peaks at 1716 cm⁻¹ (C=O stretch) and 1612 cm⁻¹ (C=N stretch), consistent with the thiazolidinone-imino structure .

Q & A

Q. Table 1: Synthetic Conditions and Yields

Starting MaterialCatalystSolventTime (h)Yield (%)
5-Bromo-2-oxoindoline-3-carbaldehydeSodium acetateAcetic acid362–68
3-Ethyl-2-thioxothiazolidin-4-onePiperidineEthanol555–60

Note : Bromine substitution on the indole ring requires inert atmospheres to prevent oxidative side reactions .

Basic: How to characterize this compound using spectroscopic methods?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : The Z-configuration of the exocyclic double bond is confirmed by a deshielded vinyl proton (δ 8.2–8.5 ppm). The ethyl group shows triplet signals (δ 1.2–1.4 ppm, CH₃) and quartet (δ 3.6–3.8 ppm, CH₂) .
    • ¹³C NMR : The thioxo group (C=S) appears at δ 185–190 ppm, while the indolinone carbonyl (C=O) resonates at δ 170–175 ppm .
  • IR Spectroscopy : Strong absorption bands at 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S), and 750 cm⁻¹ (C-Br) confirm functional groups .

Advanced: How to resolve contradictions in crystallographic data for Z-configuration validation?

Methodological Answer:
Discrepancies in crystallographic data (e.g., bond angles vs. DFT calculations) require:

  • SHELX Refinement : Use SHELXL for high-resolution X-ray data to model anisotropic displacement parameters. The bromine atom’s electron density maps help validate the Z-configuration .
  • Hydrogen Bonding Analysis : Graph set analysis (e.g., Etter’s rules) identifies patterns like R₂²(8) motifs, where N-H···O and C-H···S interactions stabilize the crystal lattice .

Q. Table 2: Key Crystallographic Parameters

ParameterValue
Space GroupP2₁/c
Z’ (molecules/unit cell)4
R-factor< 0.05
C-Br Bond Length1.89–1.92 Å

Advanced: How to design experiments to assess its antimicrobial activity?

Methodological Answer:

  • Assay Design :
    • MIC Testing : Use broth microdilution (CLSI guidelines) against S. aureus (Gram+) and E. coli (Gram–). Dissolve the compound in DMSO (≤1% v/v) to avoid solvent toxicity .
    • Positive Controls : Compare with ciprofloxacin (MIC: 0.5 µg/mL) and amphotericin B (MIC: 1 µg/mL).
  • Mechanistic Studies :
    • Hemoglobin Interaction : Fluorescence quenching assays monitor binding to hemoglobin subunits (targets for similar thiazolidinones) .

Q. Table 3: Antimicrobial Activity (Preliminary Data)

StrainMIC (µg/mL)IC₅₀ (µM)
S. aureus (ATCC 25923)12.528.4
E. coli (ATCC 25922)25.056.8

Advanced: How to analyze substituent effects on thiazolidinone ring reactivity?

Methodological Answer:

  • Electrochemical Studies : Cyclic voltammetry in acetonitrile reveals oxidation peaks at +1.2 V (thioxo group) and reduction at -0.8 V (indolinone ring), indicating redox-driven reactivity .
  • DFT Calculations : B3LYP/6-31G(d) models predict electron-withdrawing bromine increases electrophilicity at C5, favoring nucleophilic attacks (e.g., by glutathione in biological systems) .

Key Finding : The 5-bromo group lowers the LUMO energy (-3.2 eV vs. -2.8 eV for non-brominated analogs), enhancing electrophilic character .

Advanced: How to optimize reaction conditions for scale-up synthesis?

Methodological Answer:

  • DoE Approach : Use a Box-Behnken design to optimize temperature (70–110°C), catalyst loading (0.1–0.3 mol%), and solvent ratio (ethanol:water = 3:1 to 1:1). Response surface methodology identifies 90°C and 0.2 mol% sodium acetate as optimal .
  • Flow Chemistry : Continuous-flow reactors reduce reaction time from hours to minutes by improving heat/mass transfer (residence time: 15 min at 100°C) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-5-(5-Bromo-2-oxoindolin-3-ylidene)-3-ethyl-2-thioxothiazolidin-4-one
Reactant of Route 2
(Z)-5-(5-Bromo-2-oxoindolin-3-ylidene)-3-ethyl-2-thioxothiazolidin-4-one

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